Methyl 4-[(3-chlorophenyl)methoxy]benzoate
Description
Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a substituted benzoate ester featuring a 3-chlorobenzyloxy group at the para position of the benzoic acid methyl ester core. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties.
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXJGMLEBMTAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201950 | |
| Record name | Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84403-77-0 | |
| Record name | Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84403-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(3-chlorophenyl)methoxy]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products:
Nucleophilic substitution: Substituted benzoates with various functional groups.
Ester hydrolysis: 4-[(3-chlorophenyl)methoxy]benzoic acid and methanol.
Oxidation: Quinone derivatives.
Scientific Research Applications
Methyl 4-[(3-chlorophenyl)methoxy]benzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chlorophenyl)methoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substitutions
A series of methyl benzoate derivatives with modified substituents have been synthesized and studied. Key examples include:
Key Observations :
- Substituent Position and Bioactivity : Derivatives with para-substituted chlorophenyl groups (e.g., target compound and 4b) exhibit enhanced binding to hydrophobic pockets in enzymes, as seen in HSP72 inhibition studies . In contrast, ortho-substituted analogues (e.g., Methyl 4-[(2-chlorophenyl)methoxy]benzoate) show reduced steric accessibility, leading to lower bioactivity.
- Synthetic Yield Variability : The target compound’s synthesis typically achieves yields >90% under optimized conditions , whereas triazine-linked derivatives (e.g., 5k) require multi-step protocols with yields ~90% . Urea-functionalized analogues (e.g., 4b) show lower yields (31–44%) due to steric hindrance during coupling reactions .
Physicochemical Properties
A comparative analysis of solubility, melting point, and spectral data reveals substituent-dependent trends:
Key Observations :
- Melting Points: Chlorine-containing derivatives generally exhibit higher melting points (e.g., 79–82°C for triazine-linked compounds ) compared to non-halogenated analogues, likely due to enhanced intermolecular interactions.
- Spectral Signatures : The 3-chlorobenzyloxy group in the target compound generates distinct splitting patterns in the aromatic region (δ 7.2–8.1 ppm), whereas formyl or urea groups introduce unique downfield shifts .
Biological Activity
Methyl 4-[(3-chlorophenyl)methoxy]benzoate, with the chemical formula C15H13ClO3 and a molecular weight of 276.72 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on diverse research findings.
Chemical Structure and Properties
This compound is synthesized through the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures with methanol as a solvent. The compound features both a methoxy group and a chlorophenyl group, which contribute to its unique chemical behavior and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial and anti-inflammatory actions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating related compounds demonstrated that derivatives with similar structures showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from methyl 4-methoxybenzoate exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Case Studies and Research Findings
A notable study focused on the synthesis of related hydrazone derivatives from methyl 4-methoxybenzoate revealed their potential as antiglycation agents, which may have implications for diabetes management . The IC50 values for these compounds ranged significantly, suggesting that structural modifications could enhance their biological activity.
Comparative Analysis
When compared to similar compounds, this compound stands out due to the combination of both methoxy and chlorophenyl groups, which confer distinct chemical properties that may enhance its biological efficacy.
| Compound | Unique Features |
|---|---|
| Methyl 4-hydroxybenzoate | Lacks chlorophenyl group |
| Methyl 3-chlorobenzoate | Lacks methoxybenzoate moiety |
| Methyl 4-methoxybenzoate | Lacks chlorophenyl group |
Q & A
Q. Table 1: Comparative Synthesis Yields for Related Benzoate Derivatives
| Compound | Method | Yield | Reference |
|---|---|---|---|
| Methyl 4-(benzyloxy)benzoate | Triazine coupling (DIPEA, 40°C) | 90% | |
| Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate | Friedel-Crafts acylation | 31–44% | |
| Methyl 4-((2-formylphenoxy)methyl)benzoate | K₂CO₃/KI-mediated coupling | 70% |
Q. Table 2: Key Spectroscopic Data
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.76 (s, 3H, OCH₃), 7.11–7.29 (m, ArH) | |
| ESI–MS | m/z 438.1 [M+H]⁺ | |
| Melting Point | 79–82°C (colorless solid) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
